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Compound of Interest

Compound Name: Rubinin

Cat. No.: B13825141

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized

for the structural elucidation of Robinin, a naturally occurring flavonoid glycoside. Robinin,

chemically known as kaempferol-3-O-robinoside-7-O-rhamnoside, possesses a complex

structure whose characterization relies on a synergistic application of modern analytical

methods. This document details the methodologies for Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-

Vis) Spectroscopy, presenting key data in a structured format to aid in research and

development.

Chemical Structure of Robinin
Robinin is a triglycoside of the flavonol kaempferol. Its structure consists of a kaempferol

aglycone linked to a robinose (a disaccharide of rhamnose and galactose) at the C-3 position

and a rhamnose moiety at the C-7 position.

Molecular Formula: C₃₃H₄₀O₁₉ Molecular Weight: 740.66 g/mol
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Spectroscopic Data for Structural Confirmation
The following sections summarize the key spectroscopic data essential for the structural

confirmation of Robinin.

Mass Spectrometry (MS)
Mass spectrometry is a pivotal technique for determining the molecular weight and

fragmentation pattern of Robinin, which aids in identifying the aglycone and the sequence of

sugar moieties.

Table 1: Mass Spectrometry Data for Robinin

Ionization Mode Mass Analyzer
Key Fragment Ions
(m/z)

Interpretation

ESI- Q-TOF 739.2035 [M-H]⁻
Deprotonated

molecule

593 [M-H-Rha]⁻
Loss of the 7-O-

rhamnosyl group

447 [M-H-Rha-Rha]⁻
Loss of both

rhamnosyl groups

285 [Kaempferol-H]⁻ Kaempferol aglycone

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Robinin, enabling the precise assignment of protons and carbons in the kaempferol backbone

and the sugar residues. Due to the limited availability of complete, published NMR data

specifically for Robinin, the following tables present a combination of reported data for the

kaempferol aglycone and typical chemical shifts for the sugar moieties based on related

kaempferol glycosides.

Table 2: ¹H NMR Spectroscopic Data of Robinin (500 MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13825141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Kaempferol Moiety

H-6 6.21 d 2.0

H-8 6.45 d 2.0

H-2' 8.05 d 8.8

H-3' 6.92 d 8.8

H-5' 6.92 d 8.8

H-6' 8.05 d 8.8

7-O-Rhamnose

H-1'' 5.55 d 1.6

H-5'' 3.98 m

H-6'' (CH₃) 1.12 d 6.2

3-O-Robinose

(Galactose)

H-1''' 5.68 d 7.8

3-O-Robinose

(Rhamnose)

H-1'''' 4.52 d 1.5

H-6'''' (CH₃) 1.08 d 6.1

Table 3: ¹³C NMR Spectroscopic Data of Robinin (125 MHz, DMSO-d₆)
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Carbon Chemical Shift (δ, ppm)

Kaempferol Moiety

C-2 156.5

C-3 133.4

C-4 177.6

C-5 161.3

C-6 99.8

C-7 164.2

C-8 94.9

C-9 156.8

C-10 105.6

C-1' 121.1

C-2' 130.9

C-3' 115.3

C-4' 160.1

C-5' 115.3

C-6' 130.9

7-O-Rhamnose

C-1'' 98.4

C-2'' 70.3

C-3'' 70.6

C-4'' 71.9

C-5'' 69.8

C-6'' 18.2
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3-O-Robinose (Galactose)

C-1''' 101.2

C-2''' 71.5

C-3''' 73.5

C-4''' 68.2

C-5''' 75.9

C-6''' 66.8

3-O-Robinose (Rhamnose)

C-1'''' 100.8

C-2'''' 70.4

C-3'''' 70.7

C-4'''' 72.2

C-5'''' 68.4

C-6'''' 17.9

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the Robinin molecule. The

spectrum reveals the presence of hydroxyl, carbonyl, aromatic, and glycosidic linkages.

Table 4: Characteristic IR Absorption Bands for Robinin
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3200 (broad) O-H
Stretching (phenolic and sugar

hydroxyls)

2930-2850 C-H Stretching (aliphatic)

1655 C=O Stretching (γ-pyrone)

1610, 1500, 1450 C=C Aromatic ring stretching

1200-1000 C-O
Stretching (ethers, glycosidic

bonds)

830 C-H
Bending (p-substituted

benzene)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

system of the flavonoid backbone. The absorption maxima are characteristic of the flavone

structure.

Table 5: UV-Vis Spectroscopic Data for Robinin

Solvent λmax (nm)

Ethanol 266, 352[1]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Robinin are provided below.

Mass Spectrometry (LC-MS/MS)
Sample Preparation: Dissolve a small amount of purified Robinin in methanol to a final

concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to an

appropriate concentration (e.g., 1-10 µg/mL).

Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and

then return to initial conditions.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 600 L/hr.

Collision Gas: Argon.

Collision Energy: Ramped from 15-40 eV for MS/MS experiments.

Analyzer: Quadrupole Time-of-Flight (Q-TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified Robinin in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096.

2D NMR Experiments (for complete assignment):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations (2-3 bonds), crucial for linking the sugar moieties to the aglycone and for

sequencing the sugars.

Infrared (IR) Spectroscopy
Sample Preparation:
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KBr Pellet Method: Mix 1-2 mg of dry, purified Robinin with approximately 100 mg of dry,

spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and

press it into a transparent pellet using a hydraulic press.

ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample

directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (or the KBr pellet

without the sample) should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of Robinin in spectroscopic grade ethanol

(e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an

absorbance reading between 0.2 and 0.8 (e.g., 10 µg/mL).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Wavelength Range: 200-600 nm.

Blank: Use the same solvent (ethanol) as the blank.

Scan Speed: Medium.

Data Interval: 1 nm.

Record the wavelengths of maximum absorbance (λmax).
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Workflow and Signaling Pathway Diagrams
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of Robinin

using the described spectroscopic techniques.

Sample Preparation

Spectroscopic Analysis Structural Elucidation

Extraction & Purification
of Robinin

Mass Spectrometry (MS)

NMR Spectroscopy
(1D & 2D)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Molecular Weight &
Formula Determination

Connectivity &
Stereochemistry

Functional Group
Identification

Conjugated System
Analysis

Final Structure
Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Robinin.

Simplified Signaling Pathway Inhibition
While a detailed signaling pathway for Robinin is a broad area of ongoing research, some

studies suggest its involvement in anti-inflammatory pathways. The following diagram provides
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a simplified representation of a potential mechanism of action.
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Click to download full resolution via product page

Caption: Simplified anti-inflammatory pathway involving Robinin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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